Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-
Description
Properties
CAS No. |
12109-71-6 |
|---|---|
Molecular Formula |
C12H14Cl2Zr |
Molecular Weight |
320.37 g/mol |
IUPAC Name |
dichlorozirconium(2+);5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
ZUYRMIQFRZTNFG-UHFFFAOYSA-L |
SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
Canonical SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Ligand Preparation : Methylcyclopentadiene is generated via alkylation of cyclopentadiene or obtained commercially. Deprotonation with sodium metal in tetrahydrofuran (THF) yields the sodium methylcyclopentadienide salt:
This step requires anhydrous conditions and inert atmosphere (N₂ or Ar) to prevent oxidation.
-
Coordination with ZrCl₄ : The sodium salt reacts with zirconium tetrachloride in a 2:1 molar ratio:
The reaction is typically conducted in THF at 0–25°C, with vigorous stirring for 12–24 hours. THF coordinates to zirconium, stabilizing intermediates and preventing ligand disassociation.
-
Workup and Purification : The product is isolated by filtration to remove NaCl, followed by solvent evaporation under reduced pressure. Recrystallization from toluene or dichloromethane yields pure crystals, with a melting point of 180–184°C.
Key Parameters
-
Solvent : THF enhances reaction homogeneity and intermediate stability.
-
Stoichiometry : Excess NaC₅H₄CH₃ leads to byproducts like tris(ligand) complexes.
-
Temperature : Lower temperatures (0°C) favor selectivity, while higher temperatures (25°C) accelerate reaction rates.
Alternative Synthesis via Zirconium Tetrachloride-THF Adduct
Modifications using preformed zirconium tetrachloride-THF adduct (ZrCl₄(THF)₂) improve yield and reproducibility. This method reduces side reactions by mitigating ZrCl₄’s high Lewis acidity.
Procedure
-
Adduct Formation : ZrCl₄ is refluxed with THF to form ZrCl₄(THF)₂, a less reactive precursor.
-
Ligand Addition : Sodium methylcyclopentadienide is added incrementally at −78°C to prevent THF displacement:
-
Isolation : The product is extracted into hexane and purified via sublimation (80–100°C, 10⁻³ mmHg).
Advantages
-
Controlled Reactivity : The THF adduct moderates zirconium’s electrophilicity, reducing ligand scrambling.
-
Higher Purity : Sublimation removes residual THF and NaCl, yielding >95% pure product.
Grignard Reagent-Based Synthesis
An alternative route employs methylcyclopentadienyl magnesium bromide (C₅H₄CH₃MgBr) as the ligand source. While less common, this method avoids alkali metal handling.
Steps
-
Grignard Preparation : Methylcyclopentadiene reacts with magnesium in diethyl ether to form C₅H₄CH₃MgBr.
-
Reaction with ZrCl₄ :
The reaction proceeds at −20°C to prevent MgBrCl precipitation from hindering mixing.
Challenges
-
Byproduct Management : MgBrCl complicates purification, necessitating multiple washes with cold ether.
-
Yield Limitations : Typical yields are 60–70%, lower than Na-based routes.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Direct Metathesis | ZrCl₄, NaC₅H₄CH₃ | THF | 0–25°C | 75–85% | 90–95% |
| ZrCl₄(THF)₂ Adduct | ZrCl₄(THF)₂, NaC₅H₄CH₃ | THF | −78°C to 25°C | 85–90% | >95% |
| Grignard Route | ZrCl₄, C₅H₄CH₃MgBr | Diethyl ether | −20°C | 60–70% | 80–85% |
Optimization and Troubleshooting
Ligand Isomerism
The 1-methyl-2,4-cyclopentadienyl ligand exists in multiple regioisomers. Synthesis must ensure η⁵-coordination of the 1-methyl isomer, achieved by:
Chemical Reactions Analysis
Types of Reactions
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Scientific Research Applications
Catalytic Applications
Ziegler-Natta Catalysis
Zirconocene dichloride is a prominent catalyst in Ziegler-Natta polymerization, which is crucial for producing polyolefins such as polyethylene and polypropylene. The compound's ability to facilitate the polymerization of alkenes allows for the creation of high-density and low-density polyethylene with tailored properties suitable for various applications .
Organic Synthesis
In organic chemistry, zirconocene dichloride serves as a catalyst for several reactions:
- Hydrogenation : It facilitates the hydrogenation of alkenes and alkynes.
- Cyclization Reactions : The compound is employed in cyclization processes to produce cyclic compounds from linear precursors .
- Stereoselective Glycosidation : It has been utilized in glycosidation reactions to achieve stereoselectivity in carbohydrate chemistry .
Polymerization Processes
Zirconocene dichloride is integral to the production of various polymers through different polymerization techniques:
- Vinyl Monomer Polymerization : It can initiate the polymerization of vinyl monomers, contributing to the synthesis of complex polymers with specific properties .
- Curing Agents : The compound acts as a curing agent in silicone formulations, enhancing the mechanical properties and thermal stability of silicone-based materials .
Case Study 1: Polyethylene Production
Research has demonstrated that zirconocene dichloride can be used effectively to produce high-performance polyethylene. A study showed that by varying reaction conditions such as temperature and pressure, the molecular weight and density of polyethylene could be controlled, leading to materials suitable for packaging and construction applications .
Case Study 2: Synthesis of Cyclopentadiene Derivatives
Another significant application involves the synthesis of cyclopentadiene derivatives using zirconocene dichloride as a catalyst. This method has been shown to yield high selectivity and efficiency in producing complex organic molecules useful in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- exerts its effects involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates and promotes catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and substrates used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Zirconium Analogs with Modified Cyclopentadienyl Substituents
Zirconium, dichlorobis[(1,2,3,4,5-η)-1,2-dimethyl-2,4-cyclopentadien-1-yl]-
- CAS No.: 119445-91-9
- Molecular Formula : C₁₄H₁₈Cl₂Zr
- Molar Mass : 348.42 g/mol
- Key Differences :
- Applications : Likely used in niche catalytic systems requiring steric tuning.
Zirconium, dimethylbis[(1,2,3,4,5-η⁵)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-
Group 4 Metal Analogs (Hafnium)
Dichlorobis[(1,2,3,4,5-η)-1-propyl-2,4-cyclopentadien-1-yl]hafnium
- CAS No.: 85722-06-1
- Molecular Formula : C₁₄H₁₈Cl₂Hf (estimated)
- Key Differences :
- Applications: Limited to specialized industrial processes due to higher toxicity.
Transition Metal Analogs (Tungsten, Titanium)
Bis(ethylcyclopentadienyl)tungsten dichloride
- CAS No.: Not explicitly listed (synonym: Tungsten,dichlorobis[(1,2,3,4,5-η)-1-ethyl-2,4-cyclopentadien-1-yl])
- Molecular Formula : C₁₄H₁₈Cl₂W (estimated)
- Key Differences :
- Metal Center : Tungsten (W) vs. zirconium (Zr).
- Electronic Properties : Tungsten’s higher oxidation state and electronegativity alter redox behavior.
- Hazard Profile : Similar moisture sensitivity but distinct handling protocols due to tungsten’s unique reactivity .
Titanium, bis(2,6-difluorophenyl)bis(1,2,3,4,5-η)-1-methyl-2,4-cyclopentadien-1-yl-
Tabulated Comparison of Key Properties
Research Findings and Trends
- Steric vs. Electronic Effects: Methyl-substituted zirconocenes (e.g., target compound) balance reactivity and stability, whereas bulkier analogs (e.g., pentamethyl-Zr) sacrifice catalytic activity for longevity .
- Metal Choice : Zirconium remains preferred for polymerization catalysts, while hafnium and tungsten derivatives are relegated to specialized roles due to toxicity or cost .
- Safety Considerations : Moisture sensitivity is a universal concern, necessitating inert handling across all compounds .
Biological Activity
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- (commonly referred to as bis(methylcyclopentadienyl)zirconium dichloride) is an organometallic compound that has garnered attention for its biological activity and potential applications in various fields, including catalysis and materials science. This article provides a comprehensive overview of the biological properties of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₂H₁₄Cl₂Zr
- Molar Mass : 320.37 g/mol
- CAS Number : 12109-71-6
The structure consists of a zirconium atom coordinated with two dichloro groups and two methyl-substituted cyclopentadienyl ligands. It exhibits properties typical of metallocenes, including catalytic activity in organic reactions and interactions with biological systems.
Anticancer Properties
Research has indicated that metallocenes like zirconium dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- may exhibit anticancer activity. A study demonstrated that certain metallocenes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. The mechanism involves the interaction of the metal center with cellular components leading to oxidative stress and subsequent cell death .
Toxicological Studies
Toxicological evaluations have shown that this compound is corrosive and poses risks upon exposure. It can cause burns through all exposure routes and has been classified under hazard codes indicating its corrosive nature . The exposure limits set by regulatory bodies include:
| Exposure Limit | Value |
|---|---|
| ACGIH TWA | 5 mg/m³ |
| NIOSH IDLH | 25 mg/m³ |
These limits highlight the importance of handling this compound with care in laboratory settings.
Study on Antitumor Activity
A notable case study investigated the effects of bis(methylcyclopentadienyl)zirconium dichloride on various tumor cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549). The study concluded that the compound's effectiveness was attributed to its ability to interfere with cellular signaling pathways involved in cell cycle regulation .
In Vivo Studies
In vivo studies have further explored the pharmacokinetics and biodistribution of zirconium-based metallocenes. Research demonstrated that these compounds could accumulate in tumor tissues more than in normal tissues when administered systemically. This selective accumulation suggests potential for targeted drug delivery systems .
Applications in Catalysis
Beyond biological applications, zirconium dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- is also recognized for its catalytic properties. It has been utilized in various organic reactions such as olefin polymerization and hydrocarbon transformations. Its unique ligand environment contributes to its reactivity profile compared to other metallocenes .
Q & A
Q. What are the recommended methods for synthesizing dichlorobis(methylcyclopentadienyl)zirconium, and how can purity be ensured?
Synthesis typically involves reacting zirconium tetrachloride (ZrCl₄) with methylcyclopentadienyl ligands under inert conditions (e.g., Schlenk line or glovebox). Ligand exchange reactions in anhydrous solvents like tetrahydrofuran (THF) or toluene are common. Purification via recrystallization or sublimation under vacuum is critical to remove unreacted ligands or zirconium byproducts. Characterization using ¹H/¹³C NMR and elemental analysis ensures stoichiometric accuracy. For structural confirmation, single-crystal X-ray diffraction is recommended .
Q. How should researchers handle this compound to mitigate safety risks?
The compound is moisture-sensitive and may react violently with water, releasing HCl gas . Handling requires an inert atmosphere (argon/nitrogen), flame-resistant lab equipment, and personal protective equipment (PPE) including nitrile gloves and safety goggles. Storage in sealed, air-tight containers at low temperatures (-20°C) is advised. Spills should be neutralized with dry sand or inert absorbents, followed by disposal per hazardous waste protocols .
Q. What spectroscopic techniques are most effective for characterizing its structure and bonding?
- NMR spectroscopy : ¹H and ¹³C NMR can resolve cyclopentadienyl ligand symmetry and Zr-ligand bonding dynamics.
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Essential for determining the η⁵-coordination geometry of the cyclopentadienyl ligands and Zr-Cl bond angles .
Advanced Research Questions
Q. How does the electronic structure of this zirconium complex influence its reactivity in catalytic applications?
The η⁵-coordinated cyclopentadienyl ligands donate electron density to Zr, stabilizing the +4 oxidation state and modulating Lewis acidity. Computational methods (DFT or CASSCF) can map frontier molecular orbitals to predict reactivity in cross-coupling or polymerization catalysis. For example, the Zr center’s electrophilicity may activate substrates like alkenes or alkynes, but steric hindrance from methyl groups could limit catalytic turnover .
Q. What experimental strategies can resolve contradictions in reported thermal stability data?
Discrepancies in melting points (e.g., 180–184°C in vs. lower values for analogous compounds) may arise from impurities or polymorphic forms. Researchers should:
- Perform differential scanning calorimetry (DSC) to identify phase transitions.
- Compare thermogravimetric analysis (TGA) data under controlled atmospheres (N₂ vs. air).
- Replicate synthesis/purification protocols to isolate crystalline vs. amorphous forms.
Q. How does this compound compare to hafnium analogs in toxicity and environmental impact?
While zirconium compounds generally exhibit lower toxicity than hafnium analogs, dichlorobis(methylcyclopentadienyl)zirconium shares hazards like acute oral toxicity (LD₅₀: 300–2000 mg/kg) and mutagenic potential . Comparative studies should use in vitro assays (e.g., Ames test for mutagenicity) and ecotoxicity models (Daphnia magna LC₅₀) under standardized OECD guidelines.
Data Analysis and Experimental Design
Q. How can researchers optimize reaction conditions for zirconium-mediated C–H activation?
- Parameter screening : Vary solvent polarity (THF vs. DME), temperature (25–100°C), and ligand/Zr ratios.
- Kinetic profiling : Use in situ IR or UV-Vis spectroscopy to track intermediate formation.
- Isotopic labeling : ²H or ¹³C labeling clarifies C–H bond cleavage mechanisms. Reference catalytic efficiencies to iridium or rhodium cyclopentadienyl complexes .
Q. What methodologies validate the compound’s stability under electrochemical conditions?
- Cyclic voltammetry (CV) : Scan potentials (±3 V vs. Ag/AgCl) to identify redox events (e.g., Zr⁴+/Zr³+).
- Controlled-potential electrolysis : Monitor decomposition products via GC-MS or NMR. Stability in ionic liquids vs. aqueous electrolytes should be tested for energy storage applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
